Levomepromazine Sulfone N-Oxide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Levomepromazine Sulfone N-Oxide can be synthesized through the oxidation of Levomepromazine. One common method involves the use of aqueous nitrous acid as the oxidizing agent. This reaction is typically carried out at room temperature and results in the formation of diastereoisomeric products . The reaction conditions can be varied to optimize the yield and purity of the desired product.
Industrial Production Methods
The use of solid-phase extraction (SPE) and liquid-liquid extraction (LLE) techniques can help in the purification of the compound .
Chemical Reactions Analysis
Types of Reactions
Levomepromazine Sulfone N-Oxide undergoes various chemical reactions, including:
Oxidation: The primary reaction leading to its formation from Levomepromazine.
Reduction: Potential reduction reactions to revert to Levomepromazine or other intermediates.
Substitution: Possible substitution reactions involving functional groups on the phenothiazine ring.
Common Reagents and Conditions
Oxidizing Agents: Aqueous nitrous acid is commonly used for oxidation.
Reducing Agents: Various reducing agents can be employed for reduction reactions, depending on the desired outcome.
Major Products Formed
The major product formed from the oxidation of Levomepromazine is this compound. Other potential products include various sulfoxide and N-oxide metabolites .
Scientific Research Applications
Levomepromazine Sulfone N-Oxide has several scientific research applications, including:
Biology: Investigated for its potential biological activities and interactions with various receptors.
Mechanism of Action
Levomepromazine Sulfone N-Oxide exerts its effects by interacting with multiple molecular targets, including adrenergic receptors, dopamine receptors, histamine receptors, muscarinic acetylcholine receptors, and serotonin receptors . This multi-receptor binding profile contributes to its diverse pharmacological effects, such as sedation, antiemesis, and analgesia .
Comparison with Similar Compounds
Similar Compounds
Thioridazine Sulfoxide: Another phenothiazine derivative with similar oxidation pathways and pharmacological properties.
Chlorpromazine Sulfoxide: Shares structural similarities and undergoes similar oxidation reactions.
Promethazine Sulfoxide: Another phenothiazine sulfoxide with comparable chemical and pharmacological characteristics.
Uniqueness
Levomepromazine Sulfone N-Oxide is unique due to its specific receptor binding profile and the formation of diastereoisomeric products during oxidation .
Properties
Molecular Formula |
C19H24N2O4S |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(2S)-3-(2-methoxy-5,5-dioxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine oxide |
InChI |
InChI=1S/C19H24N2O4S/c1-14(13-21(2,3)22)12-20-16-7-5-6-8-18(16)26(23,24)19-10-9-15(25-4)11-17(19)20/h5-11,14H,12-13H2,1-4H3/t14-/m0/s1 |
InChI Key |
UUOHRDSNBFFKHG-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@@H](CN1C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)OC)C[N+](C)(C)[O-] |
Canonical SMILES |
CC(CN1C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)OC)C[N+](C)(C)[O-] |
Origin of Product |
United States |
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